![molecular formula C21H17FN2O4S B2535282 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide CAS No. 921920-07-2](/img/structure/B2535282.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about its composition and arrangement of atoms. Unfortunately, the specific molecular structure for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. The retrieved data does not provide these details for "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide" .Scientific Research Applications
Chemical Synthesis and Characterization
Unprotected Primary Sulfonamide Group Facilitation in Ring-forming Cascade En Route to Polycyclic Oxazepine-based Carbonic Anhydrase Inhibitors Research demonstrates the novel synthesis of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and enzyme inhibition (Sapegin et al., 2018).
Solid Support Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones via SNAr Methodology Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using solid support and SNAr methodology, resulting in high purity products, showcases the synthetic flexibility and potential for creating libraries of this scaffold (Ouyang et al., 1999).
Organocatalytic Asymmetric Mannich Addition A study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines yielding cyclic amines with chiral tetrasubstituted C–F stereocenters demonstrates significant synthetic and enantioselective advancements (Li et al., 2019).
Biological and Pharmacological Investigations
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Anticancer Agents Research into aminothiazole-paeonol derivatives has identified compounds with potent inhibitory activity against various cancer cell lines, suggesting the potential for developing new anticancer agents (Tsai et al., 2016).
Design and Synthesis of N-ethyl-N-methylbenzenesulfonamide Derivatives Investigations into N-ethyl-N-methylbenzenesulfonamide derivatives have yielded new compounds exhibiting antimicrobial and antiproliferative activities, with specific moieties showing significant cytotoxic activity against certain cancer cell lines (Abd El-Gilil, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-2-24-18-8-3-4-9-20(18)28-19-11-10-15(13-17(19)21(24)25)23-29(26,27)16-7-5-6-14(22)12-16/h3-13,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOECDEJJKLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide |
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